molecular formula C22H16N4O5 B11313614 2-{2-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide

2-{2-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide

Cat. No.: B11313614
M. Wt: 416.4 g/mol
InChI Key: VSRCXQYUTZVFNC-UHFFFAOYSA-N
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Description

2-{2-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide is a complex organic compound that belongs to the class of phenoxy acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide typically involves a multi-step process. The initial step often includes the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids or their derivatives. The final step involves the coupling of the oxadiazole intermediate with phenoxy acetamide under appropriate conditions, such as the use of coupling reagents like TBTU in the presence of dry dichloromethane and lutidine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{2-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-{2-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{2-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide involves its interaction with specific molecular targets. The nitrophenyl group and oxadiazole ring are known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its bioactive effects .

Comparison with Similar Compounds

Similar Compounds

    Phenoxy acetamide derivatives: Compounds with similar structures but different substituents on the phenoxy or acetamide groups.

    Oxadiazole derivatives: Compounds containing the oxadiazole ring but with different functional groups attached.

Uniqueness

2-{2-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide is unique due to the specific combination of the nitrophenyl group, oxadiazole ring, and phenoxy acetamide structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C22H16N4O5

Molecular Weight

416.4 g/mol

IUPAC Name

2-[2-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy]-N-phenylacetamide

InChI

InChI=1S/C22H16N4O5/c27-20(23-16-6-2-1-3-7-16)14-30-19-9-5-4-8-18(19)21-24-22(31-25-21)15-10-12-17(13-11-15)26(28)29/h1-13H,14H2,(H,23,27)

InChI Key

VSRCXQYUTZVFNC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C3=NOC(=N3)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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